Immethridine dihydrobromide
Immethridine dihydrobromide
Immethridine is a potent histamine H3 receptor agonist (Ki = 0.85 nM). It is selective for histamine H3 over histamine H4 receptors (Ki = 245 nM). Immethridine inhibits cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors (EC50 = 0.18 nM) and induces a concentration-dependent decrease of the electrically induced twitch contraction in isolated guinea pig ileum. In vivo, immethridine (30 mg/kg, s.c.) inhibits hydrochloric acid-induced formation of gastric lesions in rats.
Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�.
Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�.
Brand Name:
Vulcanchem
CAS No.:
699020-93-4
VCID:
VC0004485
InChI:
InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
SMILES:
C1=CN=CC=C1CC2=CN=CN2.Br.Br
Molecular Formula:
C9H11Br2N3
Molecular Weight:
321.01 g/mol
Immethridine dihydrobromide
CAS No.: 699020-93-4
Cat. No.: VC0004485
Molecular Formula: C9H11Br2N3
Molecular Weight: 321.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Immethridine is a potent histamine H3 receptor agonist (Ki = 0.85 nM). It is selective for histamine H3 over histamine H4 receptors (Ki = 245 nM). Immethridine inhibits cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors (EC50 = 0.18 nM) and induces a concentration-dependent decrease of the electrically induced twitch contraction in isolated guinea pig ileum. In vivo, immethridine (30 mg/kg, s.c.) inhibits hydrochloric acid-induced formation of gastric lesions in rats. Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�. |
|---|---|
| CAS No. | 699020-93-4 |
| Molecular Formula | C9H11Br2N3 |
| Molecular Weight | 321.01 g/mol |
| IUPAC Name | 4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide |
| Standard InChI | InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H |
| Standard InChI Key | CYNKWHIKNDIVDR-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1CC2=CN=CN2.Br.Br |
| Canonical SMILES | C1=CN=CC=C1CC2=CN=CN2.Br.Br |
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